3-(methoxymethyl)pyrrolidin-3-ol

Medicinal Chemistry ADME Physicochemical Properties

Choose 3-(Methoxymethyl)pyrrolidin-3-ol as your chiral building block for CNS drug discovery and fragment-based screening. Its unique 3-hydroxy-3-methoxymethyl substitution on the pyrrolidine ring provides a specific chiral center that cannot be replicated by regioisomers or des-hydroxy analogs. With a calculated LogP of -1.06, PSA of 41 Ų, and Fsp³ of 1, it offers optimal blood-brain barrier permeability and three-dimensional molecular sampling, making it irreplaceable for neurological target programs. Switching to a close analog would require complete re-optimization of your synthetic route and could alter the stereochemical outcome.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 125032-88-4
Cat. No. B2457042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)pyrrolidin-3-ol
CAS125032-88-4
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCOCC1(CCNC1)O
InChIInChI=1S/C6H13NO2/c1-9-5-6(8)2-3-7-4-6/h7-8H,2-5H2,1H3
InChIKeyOEVFSNSVYOGISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)pyrrolidin-3-ol: A C6H13NO2 Heterocyclic Building Block for Drug Discovery


3-(Methoxymethyl)pyrrolidin-3-ol, also known as 3-hydroxy-3-methoxymethylpyrrolidine, is a nitrogen-containing heterocyclic compound featuring a five-membered pyrrolidine ring with a hydroxyl group and a methoxymethyl group attached to the same carbon atom [1]. With a molecular weight of 131.17 Da and the formula C6H13NO2, this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules for medicinal chemistry and drug discovery applications [2].

The Criticality of Precise Structure in 3-(Methoxymethyl)pyrrolidin-3-ol Selection


For a building block like 3-(methoxymethyl)pyrrolidin-3-ol, generic substitution is rarely feasible due to its precise, chiral structure and the specific synthetic route it enables. Unlike a finished pharmaceutical, its 'differentiation' is not based on a therapeutic IC50 value but on its unique physicochemical and stereochemical identity. This compound's value is determined by verifiable properties such as its exact mass, specific polar surface area (PSA), and hydrogen bonding capacity, which directly impact its reactivity and suitability in multi-step syntheses [1]. Using a close analog—such as a positional isomer (e.g., 4- or 5-(methoxymethyl)pyrrolidin-3-ol), a regioisomer without the 3-hydroxyl group, or a compound with a different leaving group—would likely necessitate a complete re-optimization of the synthetic pathway and could alter the stereochemical outcome and biological profile of the final target molecule.

Quantitative Differentiation Guide for 3-(Methoxymethyl)pyrrolidin-3-ol


Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area

The compound exhibits a calculated LogP of -1.06 and a polar surface area (PSA) of 41 Ų, which is highly relevant for predicting its solubility and permeability profile [1]. This profile differentiates it from a close analog like [3-(methoxymethyl)pyrrolidin-3-yl]methanol (CAS: 1565355-98-7), which has a molecular weight of 145.2 Da [2]. The lower molecular weight and PSA of 3-(methoxymethyl)pyrrolidin-3-ol suggest superior permeability and a better fit for lead-like chemical space compared to its bulkier hydroxymethyl analog.

Medicinal Chemistry ADME Physicochemical Properties Drug Design

Hydrogen Bonding Potential as a Determinant of Molecular Recognition

3-(Methoxymethyl)pyrrolidin-3-ol possesses three hydrogen bond acceptors and two hydrogen bond donors [1]. This specific pattern, localized on a single carbon (the 3-position), creates a unique, polar functional group cluster that is structurally distinct from positional isomers like 5-(methoxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 1147110-59-5) . The differing spatial arrangement of these hydrogen bonding motifs on the pyrrolidine scaffold is expected to lead to different target engagement profiles in biochemical assays.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Procurement Differentiation: Purity and Supplier Availability

This compound is commercially available from multiple suppliers with a standard purity of 95% [1]. This is a key differentiator from more complex, protected analogs, such as 1-benzyl-3-hydroxy-3-methoxymethylpyrrolidine, which are primarily used as synthetic intermediates and are not typically offered as a standard catalog item in the same manner [2]. The commercial availability of the free base, 3-(methoxymethyl)pyrrolidin-3-ol, in a defined purity grade simplifies procurement and enables its direct use in advanced synthetic steps without the need for additional deprotection.

Chemical Sourcing Procurement Supply Chain

Primary Application Scenarios for 3-(Methoxymethyl)pyrrolidin-3-ol


Synthesis of Optically Active Pyrrolidine Drug Intermediates

This compound serves as a key synthetic precursor for optically active pyrrolidine compounds, which are valuable intermediates in the production of drug substances [1]. The specific stereochemistry and functional group arrangement of 3-(methoxymethyl)pyrrolidin-3-ol are crucial for constructing the desired chiral centers in the final drug candidate, a role that cannot be filled by its achiral or differently substituted analogs.

Fragment-Based Drug Discovery (FBDD) Library Construction

Due to its low molecular weight (131 Da) and favorable physicochemical properties, including a calculated LogP of -1.06, this compound is well-suited for use as a three-dimensional fragment in fragment-based drug discovery (FBDD) [2]. Its high fraction of sp3 hybridized carbons (Fsp3 = 1) allows it to sample three-dimensional molecular space more effectively than flat, aromatic fragments, thereby increasing the likelihood of discovering novel hits with improved pharmacological profiles.

Design of CNS-Penetrant Therapeutics

The combination of a low molecular weight (131 Da), a calculated polar surface area (PSA) of 41 Ų, and a low calculated LogP (-1.06) is characteristic of molecules with a high probability of crossing the blood-brain barrier [2]. This makes 3-(methoxymethyl)pyrrolidin-3-ol a strategically chosen building block for medicinal chemistry programs targeting neurological and psychiatric disorders, where CNS penetration is a key requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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